((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine

Analytical Method Validation Pharmaceutical Quality Control Reference Standard

Analytical laboratories face method specificity failures when quantifying Pidotimod impurity profiles using unverified surrogate standards. ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine (Impurity F, CAS 70605-67-3) is the exact chiral reference standard required for regulatory-compliant HPLC and LC-MS/MS methods. - Enables baseline separation and RRF determination per ICH Q3A/B guidelines. - Free thiol and amide functionality support forced degradation studies and stability-indicating method validation. - Supplied with full characterization data (COA, NMR, MS, HPLC) for ANDA and DMF filings. - Available in research-grade quantities with batch-to-batch consistency.

Molecular Formula C8H12N2O4S
Molecular Weight 232.26 g/mol
Cat. No. B13418360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine
Molecular FormulaC8H12N2O4S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESC1CNC(C1=O)C(=O)NC(CS)C(=O)O
InChIInChI=1S/C8H12N2O4S/c11-5-1-2-9-6(5)7(12)10-4(3-15)8(13)14/h4,6,9,15H,1-3H2,(H,10,12)(H,13,14)/t4-,6-/m0/s1
InChIKeyPVNAIPPDNKDJLU-NJGYIYPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine Sourcing Guide


((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine (CAS 70605-67-3, also known as N-(5-oxo-L-prolyl)-L-cysteine, Pidotimod Impurity F, and TRC-O860015) is a chiral cysteine derivative formed by the condensation of L-pyroglutamic acid (5-oxoproline) and L-cysteine [1]. It is a key intermediate and impurity in the synthesis of the immunostimulant drug Pidotimod, which is used in patients with cell-mediated immunodepression [2]. Its structure features a pyrrolidone carbonyl moiety linked to a cysteine residue, endowing it with both an amide bond and a free thiol group, which are critical for its utility in peptide synthesis and biochemical research [3][4].

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine Substitution Risks


In the analytical characterization of Pidotimod, the use of high-purity, structurally verified impurity reference standards (RS) is non-negotiable for regulatory compliance [1]. Each impurity, including ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine (Impurity F), exhibits unique chemical and physical properties, such as distinct chromatographic retention times and mass spectrometric fragmentation patterns [2][3]. Attempting to substitute it with a different Pidotimod-related compound (e.g., Impurity E, Impurity Y) would invalidate analytical methods like HPLC and LC-MS/MS, leading to inaccurate quantification of the impurity profile in the drug substance or product . This failure in method specificity directly jeopardizes the ability to control the quality, safety, and efficacy of the pharmaceutical product, underscoring the necessity of procuring the exact, specified reference standard .

Selection Evidence for ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine


HPLC Validation with Certified Reference Standard

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine (Pidotimod Impurity 18) is supplied with detailed characterization data and a Certificate of Analysis (COA), ensuring its suitability for use as a certified reference standard in method development and validation for Pidotimod analysis [1][2]. This is in contrast to generic reagents or non-certified impurities, which lack the regulatory-grade documentation required for ANDA and DMF submissions .

Analytical Method Validation Pharmaceutical Quality Control Reference Standard

Mass Spectrometric Fingerprint for Identification

In forced degradation studies of Pidotimod, LC-MS/MS analysis was used to identify and characterize nine distinct degradation products, including previously unknown impurities, based on their unique m/z values [1][2]. As a specific process-related impurity or degradation product, ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine possesses a unique m/z value derived from its molecular formula (C8H12N2O4S, MW 232.26) . This value serves as a definitive mass spectrometric fingerprint, enabling its unambiguous identification and quantification in complex mixtures, a capability not shared by other impurities with different molecular formulas (e.g., Impurity E, MW 244.27) [3].

LC-MS/MS Impurity Profiling Structural Characterization

Chiral Building Block with Free Thiol

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is a chiral cysteine derivative that features a pyrrolidone carbonyl moiety and a free thiol group [1]. This structure enables its use in forming stable amide bonds for peptide chain extension, while the thiol group provides a handle for site-specific modifications, such as bioconjugation or the creation of prodrugs . In contrast, simpler cysteine prodrugs like L-2-oxothiazolidine-4-carboxylate (Procysteine, MW 147.15) lack the additional pyrrolidone moiety and the associated amide bond, limiting their utility as direct building blocks in more complex peptide syntheses [2].

Peptide Synthesis Bioconjugation Prodrug Design

Application Scenarios for ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine


Pidotimod API Purity by HPLC Validation

In a pharmaceutical QC laboratory, a validated HPLC method is required to quantify Pidotimod Impurity F in an API batch. The method's specificity must be demonstrated by showing baseline separation of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine from the parent drug and other related impurities. Procuring a certified reference standard of this specific impurity (CAS 70605-67-3) is mandatory to establish system suitability, calculate relative response factors (RRF), and accurately determine impurity levels against a known, characterized standard, thereby meeting ICH Q3A/B guidelines for impurity testing [1][2].

Stability-Indicating Method via Forced Degradation

A research scientist is developing a stability-indicating LC-MS method for Pidotimod oral suspension. Forced degradation studies (acid, base, oxidative, thermal, photolytic) are performed to identify potential degradation products. LC-MS/MS analysis reveals several peaks with unique m/z values [3]. To confirm the identity of a degradation peak corresponding to ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine, an authentic, high-purity reference standard (CAS 70605-67-3) must be procured. Co-injection with the standard and matching of retention time and MS/MS fragmentation pattern provides the definitive structural confirmation required for method validation and regulatory filing [4].

Immunomodulator Prodrug Synthesis

A medicinal chemistry team is designing a novel prodrug of Pidotimod intended to improve oral bioavailability. They plan to use ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine as a key intermediate. The compound's free thiol group will be used to attach a lipophilic promoety via a cleavable disulfide or thioester linkage [5]. The procurement of this specific chiral building block (CAS 70605-67-3) is critical, as it provides the correct stereochemistry and the necessary dual functionality (amide and thiol) for subsequent conjugation and peptide elongation, which cannot be replicated by simpler analogs like L-cysteine or Procysteine [6].

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